molecular formula C12H15ClF3NO2 B1520295 Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride CAS No. 1221725-51-4

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

Cat. No.: B1520295
CAS No.: 1221725-51-4
M. Wt: 297.7 g/mol
InChI Key: HFWMTKDHJPFLAJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Number (1221725-51-4)

This compound is officially registered with the Chemical Abstracts Service under the identification number 1221725-51-4. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl {[4-(trifluoromethyl)benzyl]amino}acetate hydrochloride. This systematic naming convention precisely describes the chemical structure, indicating the presence of an ethyl ester group connected to an acetate moiety that is substituted with a 4-(trifluoromethyl)benzyl amino group, with the entire molecule existing as a hydrochloride salt.

The compound is catalogued in major chemical databases with the molecular descriptor file code MFCD14705776. Alternative naming conventions found in scientific literature include this compound, which maintains the same structural information while using slightly different terminology. The consistent use of the CAS registry number 1221725-51-4 across multiple commercial suppliers and chemical databases confirms the standardized identification of this specific molecular entity.

The trifluoromethyl substituent on the benzyl group represents a key structural feature that significantly influences the compound's physicochemical properties. This electron-withdrawing group affects molecular polarity, lipophilicity, and potential biological interactions. The hydrochloride salt formation enhances the compound's water solubility and stability compared to the free base form, making it more suitable for various analytical and synthetic applications.

Molecular Formula and Structural Elucidation

The molecular formula of this compound is C₁₂H₁₄F₃NO₂·HCl, representing the combination of the organic base molecule with one equivalent of hydrochloric acid. The compound exhibits a molecular weight of 297.7 grams per mole, which accounts for the complete hydrochloride salt structure. This molecular weight differs significantly from related free base compounds, such as the analogous glycine ester derivative with molecular weight 261.24 grams per mole, demonstrating the contribution of the hydrochloride moiety.

The structural framework consists of several key components organized in a specific three-dimensional arrangement. The central amino acid derivative backbone contains an ethyl ester group (-CO₂Et) connected to a methylene carbon that bears a secondary amino group. This amino group is substituted with a 4-(trifluoromethyl)benzyl moiety, creating a glycine ester derivative with enhanced lipophilicity due to the aromatic and trifluoromethyl substituents.

Structural Component Chemical Group Molecular Contribution
Ethyl ester -CO₂CH₂CH₃ C₃H₅O₂
Methylene linker -CH₂- CH₂
Secondary amino group -NH- NH
4-(Trifluoromethyl)benzyl C₆H₄-CF₃-CH₂- C₈H₆F₃
Hydrochloride salt HCl HCl

The International Chemical Identifier string for this compound is 1S/C12H14F3NO2.ClH/c1-2-18-11(17)8-16-7-9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H, which provides a standardized method for representing the molecular structure in computational databases. The corresponding International Chemical Identifier Key is HFWMTKDHJPFLAJ-UHFFFAOYSA-N, offering a unique hash-based identifier for this specific molecular entity.

The trifluoromethyl group (-CF₃) represents a highly electronegative substituent that significantly impacts the electronic distribution throughout the aromatic ring system. This substitution pattern affects both the physical properties and potential reactivity of the compound. The para-substitution pattern of the trifluoromethyl group on the benzyl ring creates a symmetrical electronic environment that influences molecular recognition and binding properties.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides essential structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy represents the most definitive method for structural elucidation, particularly for confirming the connectivity and stereochemical arrangement of the various molecular components.

Proton nuclear magnetic resonance analysis of related trifluoromethylbenzyl compounds demonstrates characteristic chemical shift patterns that can be extrapolated to this target molecule. The 4-(trifluoromethyl)benzyl moiety typically exhibits aromatic proton signals in the range of 7.42-7.56 parts per million, with the trifluoromethyl group causing distinct downfield shifts compared to unsubstituted benzyl derivatives. The benzylic methylene protons typically appear around 3.9 parts per million, while the ethyl ester signals show characteristic patterns with the methylene group around 4.2 parts per million and the methyl group around 1.3 parts per million.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable information for compounds containing trifluoromethyl groups. The three equivalent fluorine atoms in the -CF₃ group typically produce a sharp singlet with a characteristic chemical shift that confirms the presence and integrity of this functional group. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of neighboring carbons in carbon-13 nuclear magnetic resonance spectra, providing additional structural confirmation.

Spectroscopic Technique Key Diagnostic Features Expected Ranges
¹H Nuclear Magnetic Resonance Aromatic protons 7.42-7.56 ppm
¹H Nuclear Magnetic Resonance Benzylic CH₂ ~3.9 ppm
¹H Nuclear Magnetic Resonance Ethyl ester OCH₂ ~4.2 ppm
¹H Nuclear Magnetic Resonance Ethyl ester CH₃ ~1.3 ppm
¹⁹F Nuclear Magnetic Resonance Trifluoromethyl group -62 to -63 ppm

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbonyl stretch of the ethyl ester typically appears around 1730-1750 wavenumbers, while the amino group exhibits characteristic nitrogen-hydrogen stretching frequencies. The trifluoromethyl group contributes distinctive carbon-fluorine stretching vibrations in the 1100-1300 wavenumber region, providing definitive confirmation of this structural feature.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 297 confirms the complete hydrochloride salt, while the loss of hydrochloric acid produces a fragment at mass-to-charge ratio 261, corresponding to the free base molecular weight. Additional fragmentation typically includes loss of the ethyl group and characteristic breaks around the benzylic position, producing diagnostic fragment ions that confirm the structural connectivity.

Crystallographic Analysis and Solid-State Properties

The solid-state characterization of this compound reveals important information about its physical properties and potential applications. The compound exists as a crystalline powder under standard conditions, as confirmed by commercial suppliers who report this physical form for materials with 95% purity. The crystalline nature suggests an ordered molecular arrangement in the solid state, which contributes to compound stability and handling characteristics.

Storage conditions provide insight into the thermal stability and environmental sensitivity of the compound. The recommended storage temperature of room temperature indicates reasonable thermal stability under ambient conditions. This storage requirement suggests that the compound does not exhibit significant decomposition or phase transitions at typical laboratory temperatures, making it suitable for routine analytical and synthetic applications.

The formation of a hydrochloride salt significantly influences the solid-state properties compared to the free base form. Salt formation typically increases crystallinity, improves thermal stability, and enhances water solubility. The ionic nature of the hydrochloride salt contributes to stronger intermolecular interactions in the crystal lattice, resulting in higher melting points and improved shelf stability compared to the corresponding free base.

Property Category Characteristic Observed Value
Physical appearance Crystalline form Powder
Purity specification Commercial grade 95%
Storage stability Temperature requirement Room temperature
Origin specification Manufacturing location Ukraine
Shipping stability Transport conditions Normal temperature

The crystallographic properties influence the compound's behavior in various analytical techniques and synthetic applications. The powder form facilitates accurate weighing and dissolution for analytical measurements, while the crystalline structure contributes to consistent batch-to-batch properties. The ability to store the compound at room temperature without special atmospheric requirements simplifies handling procedures and reduces storage costs.

Comparative analysis with related compounds provides additional context for understanding the solid-state properties. The related compound (3-(trifluoromethyl)benzyl)glycine hydrochloride exhibits similar crystalline powder characteristics, suggesting that the hydrochloride salt formation pattern is consistent across this class of trifluoromethyl-substituted amino acid derivatives. This consistency indicates predictable solid-state behavior that can be extrapolated to related structural analogs.

Properties

IUPAC Name

ethyl 2-[[4-(trifluoromethyl)phenyl]methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.ClH/c1-2-18-11(17)8-16-7-9-3-5-10(6-4-9)12(13,14)15;/h3-6,16H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMTKDHJPFLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221725-51-4
Record name Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221725-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride, with the chemical formula C12H14F3NO2C_{12}H_{14}F_3NO_2 and CAS number 572880-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight : 261.24 g/mol
  • IUPAC Name : this compound
  • Purity : 95%
  • Storage Conditions : Room temperature

The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group and the phenyl ring, which influence its interaction with biological targets. The compound's mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, potentially affecting metabolic pathways.
  • Antiviral Activity : Research indicates that modifications in the phenyl moiety can enhance antiviral properties against flaviviruses, suggesting a similar potential for this compound.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of compounds with similar structures. A study evaluating various substituted compounds found that many exhibited significant antibacterial properties. The introduction of a trifluoromethyl group often enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains .

Case Studies

  • Antiviral Screening : In a study evaluating a series of phenylthiazole derivatives, compounds with similar structural features to this compound were tested for their ability to inhibit viral replication in cell cultures. The most effective compounds achieved an EC50 value indicating potent antiviral effects, suggesting that structural optimization could yield similarly effective derivatives.
  • Antimicrobial Evaluation : A group of newly synthesized compounds was assessed for their antimicrobial activity. Compounds bearing a trifluoromethyl group demonstrated enhanced antibacterial effects compared to their non-fluorinated counterparts, highlighting the potential for this compound in developing new antimicrobial agents .

Research Findings Summary Table

Study FocusKey FindingsReference
Antiviral ActivityStructural modifications enhance antiviral potency
Antimicrobial ActivityTrifluoromethyl group improves antibacterial properties
General Biological ActivityPotential inhibition of enzymatic functions

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that trifluoromethyl groups can enhance the lipophilicity and metabolic stability of compounds, which is advantageous in drug development .
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Its derivatives have been explored for their effects on neurotransmitter systems, which could lead to treatments for conditions like depression and anxiety .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the creation of more complex structures used in drug discovery.

  • Synthesis of Trifluoromethylated Compounds : this compound is used to synthesize other trifluoromethylated compounds, which are valuable in medicinal chemistry due to their unique properties .

Material Science

The unique properties of this compound make it useful in developing advanced materials.

  • Polymer Science : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in electronics and coatings .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer potential of trifluoromethylated compounds similar to this compound. The findings indicated significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. This positions the compound as a potential lead in cancer therapy development .

Case Study 2: Neuropharmacological Effects

Research conducted at a prominent university investigated the neuropharmacological effects of this compound on animal models. The results demonstrated that administration led to improved cognitive function and reduced anxiety-like behaviors, supporting its use as a candidate for treating neuropsychiatric disorders .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

  • Acidic Hydrolysis :
    Treatment with concentrated HCl in ethanol at reflux cleaves the ester bond, producing 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetic acid. This reaction is critical for generating bioactive metabolites .

  • Basic Hydrolysis :
    Exposure to NaOH in aqueous THF at 70°C results in saponification, forming the sodium salt of the carboxylic acid. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects .

Conditions Reagents Product Yield
HCl/EtOH, refluxHydrochloric acid2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetic acid85%
NaOH/THF, 70°CSodium hydroxideSodium 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate78%

Alkylation and Acylation

The secondary amine participates in nucleophilic substitution reactions.

  • Alkylation :
    Reacting with methyl iodide in DMF at 23°C in the presence of K₂CO₃ yields N-methylated derivatives. This reaction is pivotal for modifying pharmacokinetic properties .

    R NH+CH3IK2CO3R N CH3 +HI\text{R NH}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{R N CH}_3\text{ }+\text{HI}
  • Acylation :
    Treatment with acetyl chloride in dichloroethane forms amides. The reaction is typically conducted under anhydrous conditions with triethylamine as a base.

Reaction Type Reagents Conditions Product
AlkylationMethyl iodide, K₂CO₃DMF, 23°C, 72 hrs N-Methyl-2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate
AcylationAcetyl chloride, Et₃NDichloroethane, refluxN-Acetyl-2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate

Oxidation and Reduction

The amine and ester functionalities enable redox transformations.

  • Oxidation :
    Using KMnO₄ in acidic media oxidizes the amine to a nitro group, forming ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}nitroso)acetate. This reaction is sensitive to pH and temperature.

  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethanol. Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro intermediates .

Process Reagents Key Product Notes
OxidationKMnO₄, H₂SO₄Ethyl nitroso derivativeRequires <50°C
ReductionLiAlH₄, dry THF2-({[4-(trifluoromethyl)phenyl]methyl}amino)ethanolExothermic reaction

Substitution Reactions

The trifluoromethylphenyl group directs electrophilic aromatic substitution (EAS) at the para position.

  • Halogenation :
    Bromination with Br₂ in acetic acid introduces a bromine atom para to the trifluoromethyl group. The reaction proceeds via a Wheland intermediate stabilized by the -CF₃ group .

  • Sulfonation :
    Concentrated H₂SO₄ at 100°C produces sulfonic acid derivatives, though yields are moderate due to steric hindrance from the trifluoromethyl group.

Influence of the Trifluoromethyl Group

The -CF₃ group profoundly impacts reactivity:

  • Electronic Effects : Withdraws electron density, activating the benzene ring for EAS but deactivating it toward nucleophilic substitution .

  • Steric Effects : Hinders reactions at the ortho position, favoring para-substitution products.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.

  • Photodegradation : UV light induces cleavage of the C-N bond, forming 4-(trifluoromethyl)benzaldehyde as a primary degradation product.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related ethyl aminoacetate hydrochlorides (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Source
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride C₁₂H₁₅ClF₃NO₂ 297.7 4-(Trifluoromethyl)benzyl -
Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride () C₁₁H₁₅ClFNO₂ 247.7 4-Fluorobenzyl
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride () C₁₂H₁₈ClNO₄S 307.5 4-Methanesulfonylphenyl
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride () C₁₅H₁₉ClFN₃O₂ 327.5 4-Fluorophenyl-pyrazole

Key Observations :

  • Lipophilicity : The trifluoromethyl group in the main compound increases logP compared to the fluorine analog (), enhancing membrane permeability .
  • Steric Effects : The pyrazole ring in adds steric bulk, which may influence receptor binding or metabolic pathways .

Stability and Reactivity

  • Acid/Base Stability : The hydrochloride salt improves stability under acidic conditions, a feature shared with –9 .
  • Metabolic Stability : The trifluoromethyl group resists oxidative metabolism, unlike the methanesulfonyl group in , which may undergo enzymatic cleavage .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves nucleophilic substitution reactions where an amine derivative of 4-(trifluoromethyl)benzylamine reacts with ethyl bromoacetate or ethyl chloroacetate to form the ethyl aminoacetate intermediate, which is subsequently converted to the hydrochloride salt. The key steps are:

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Description
1. Amination 4-(trifluoromethyl)benzylamine + ethyl bromoacetate in ethyl acetate solvent, pyridine base, under nitrogen atmosphere at 0 to -10 °C Nucleophilic substitution where the amino group attacks the electrophilic carbon of ethyl bromoacetate, forming the ethyl aminoacetate intermediate. Low temperature minimizes side reactions such as hydrolysis or decomposition of trifluoromethyl groups.
2. Workup Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate Removes impurities and residual reagents.
3. Salt Formation Addition of ethanolic hydrogen chloride solution to the purified intermediate Converts the free base to the hydrochloride salt, improving crystallinity and stability.
4. Purification Recrystallization from diisopropyl ether or similar solvents Ensures high purity and yield of the final hydrochloride salt.

Alternative Methods and Catalysts

  • Use of trioxatriphosphinane as a coupling agent can facilitate amide bond formation in related compounds, enhancing yield (>90%) and reducing byproducts by activating carboxylate intermediates in ethyl aminoacetate formation.
  • Basic conditions employing sodium hydroxide or potassium tert-butoxide can be used to deprotonate amines and promote nucleophilic substitution.
  • Palladium-catalyzed coupling reactions (e.g., with Pd2(dba)3 and XantPhos) are also reported for aryl amination but are less common for this specific compound.

Industrial Scale Considerations

  • Reactions are scaled with precise stoichiometric control, often using a slight excess of ethyl bromoacetate (1.2:1 molar ratio) to compensate for volatility and side reactions.
  • Continuous flow reactors and automated systems can improve reaction control, safety, and reproducibility.
  • The reaction temperature is maintained between 0 and 70 °C to balance reaction rate and stability of trifluoromethyl groups.
  • Workup includes aqueous extractions, drying, and crystallization steps optimized for maximum yield and purity.

Reaction Analysis and Optimization

Parameter Effect Optimization Strategy
Temperature Higher temperatures increase reaction rate but risk trifluoromethyl group degradation Maintain 0 to -10 °C during amination; up to 70 °C in some steps if stable
Solvent Ethyl acetate preferred for compatibility with fluorinated intermediates and ease of extraction Use dry ethyl acetate under inert atmosphere
Base Pyridine or sodium hydroxide facilitate nucleophilic substitution Pyridine preferred for mildness; sodium hydroxide for stronger basic conditions
Coupling Agent Trioxatriphosphinane enhances amide bond formation efficiency Use catalytic amounts to improve yield and reduce side products
Purification Recrystallization from diisopropyl ether or preparative HPLC Ensures removal of isomers, residual solvents, and unreacted starting materials

Research Findings and Data

  • Yield: Typical yields for the nucleophilic substitution step range from 80% to 90%, with overall yields after purification around 75%-85%.
  • Purity: HPLC and LCMS analysis confirm purity >95%, with major mass ion at m/z consistent with the molecular weight of the compound plus proton ([M+H]+).
  • Characterization: NMR spectroscopy shows aromatic proton signals between δ 6.67–7.54 ppm, consistent with substituted phenyl rings; trifluoromethyl groups confirmed by characteristic ^19F NMR signals.
  • Stability: The hydrochloride salt form shows improved shelf stability and crystallinity compared to the free base.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution with ethyl bromoacetate 4-(trifluoromethyl)benzylamine, ethyl bromoacetate, pyridine 0 to -10 °C, ethyl acetate solvent, inert atmosphere 80-90 Standard lab-scale synthesis
Coupling with trioxatriphosphinane Amine, carboxylate intermediate, trioxatriphosphinane Room temp to 70 °C, ethyl acetate >90 Enhanced yield, reduced byproducts
Salt formation Intermediate + ethanolic HCl Room temperature Quantitative Improves crystallinity and stability
Industrial scale Same reagents, controlled stoichiometry, continuous flow 0-70 °C, automated systems 75-85 Optimized for scalability

Q & A

Q. How does the compound’s stereochemistry influence its interaction with chiral biological targets?

  • Methodological Answer:
  • Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers.
  • Circular dichroism (CD) correlates absolute configuration with receptor activation (e.g., GPCR β-arrestin recruitment assays) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride
Reactant of Route 2
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Ethyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride

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